![molecular formula C14H22Cl2N2O B1441610 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride CAS No. 1187928-48-8](/img/structure/B1441610.png)
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride
Overview
Description
“3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride” is a chemical compound with the CAS Number: 1187928-48-8 . It has a molecular weight of 305.25 and its IUPAC name is 3-benzyl-3,7-diazabicyclo [3.3.1]nonan-9-ol dihydrochloride . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O.2ClH/c17-14-12-6-15-7-13 (14)10-16 (9-12)8-11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a white solid . Its molecular formula is C14H22Cl2N2O and it has a molecular weight of 305.25 .Scientific Research Applications
Stereoselective Formation and Chemical Properties
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride demonstrates unique chemical behaviors, such as stereoselective formation and intramolecular redox reactions. A study revealed that treating 1-benzyl-5,7-dimethyl-6-oxo-1-azonia-3-azaadamantane chloride with excess aqueous alkali leads to a stereoselective formation of anti-1,5-dimethyl-7-benzyl-3-formyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. The structure was determined using X-ray diffraction analysis and NMR spectroscopy, suggesting a reaction mechanism involving an intramolecular redox hydride transfer (Vatsadze et al., 2006).
Conformational Analysis
Another aspect of research focuses on the conformational behavior of 3,7-dihetera(N,N-;N,O-;N,S-) bicyclo[3.3.1]nonan-9-ols. One study showed that the reduction of these compounds by LiAlH4 leads to a mixture of two stereoisomeric secondary alcohols. The orientation of the hydroxyl groups differs in one of the ring systems, with diaza derivatives in deuterochloroform existing predominantly in chair-boat conformations. Intriguingly, replacing nitrogen in one of the heterocycles by oxygen or sulfur leads to stereoisomers, one in a chair-boat conformation and another in a chair–chair conformation. The boat conformation is stabilized by forming an intramolecular hydrogen bond (IMHB) between the lone electron pair of the nitrogen atom and the proton on the pseudo axial hydroxyl group of the other ring (Yu et al., 2014).
Synthesis and Structure
Research into the synthesis and structure of novel bispidine derivatives, which include 3,7-diazabicyclo[3.3.1]nonan-9-ones, has attracted considerable attention for treating a wide range of diseases. A study synthesized novel derivatives of 3-cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one with isopropoxypropyl and ethoxypropyl substituents in the position 7 to study their biological activity and toxicity. The work's practical significance lies in the development of scientific representations about diazabicyclic compounds, their synthesis, structure, and properties, which can be used in a targeted design and identification of even more complex systems, as well as in further research in the field of 3,7-diazabicyclo[3.3.1]nonanes (Malmakova et al., 2021).
Safety and Hazards
For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on the safe handling, storage, and disposal of the compound, as well as first-aid measures and protective equipment to use in case of exposure.
properties
IUPAC Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVJOAHVGPAOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2O)CN1)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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